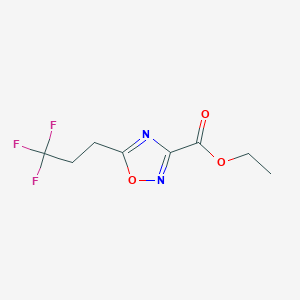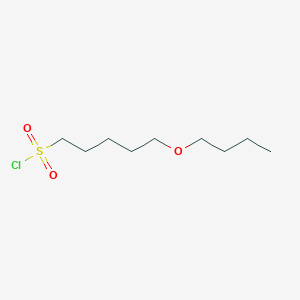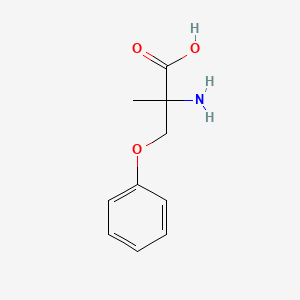
Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trifluoropropyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-5-carboxylate with suitable reagents in the presence of a catalyst. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like trimethylchlorosilane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: Used in the manufacture of materials with specific properties, such as hydrophobic coatings and anticorrosion agents
Mechanism of Action
The mechanism of action of Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with molecular targets through various pathways. The trifluoropropyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-5-carboxylate
- 3,3,3-Trifluoropropyltrimethoxysilane
- Diethyl (3,3,3-trifluoropropyl-2-oxo)phosphonate
Uniqueness
Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate is unique due to its specific trifluoropropyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability, hydrophobicity, and specific reactivity .
Properties
Molecular Formula |
C8H9F3N2O3 |
|---|---|
Molecular Weight |
238.16 g/mol |
IUPAC Name |
ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C8H9F3N2O3/c1-2-15-7(14)6-12-5(16-13-6)3-4-8(9,10)11/h2-4H2,1H3 |
InChI Key |
COVUNYRRVMQPTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















